molecular formula C10H23NO7 B12675359 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol CAS No. 84540-49-8

1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol

Cat. No.: B12675359
CAS No.: 84540-49-8
M. Wt: 269.29 g/mol
InChI Key: UURSKAGLHMBPNT-SGIHWFKDSA-N
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Description

1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol (CAS 84540-49-8) is a sugar alcohol derivative with the molecular formula C₁₀H₂₃NO₇ and a molecular weight of 269.292 g/mol . Its IUPAC name is (2R,3R,4R,5S)-6-[bis(2-hydroxyethyl)amino]hexane-1,2,3,4,5-pentol, featuring a deoxygenated glucitol backbone substituted with a bis(2-hydroxyethyl)amino group at the 1-position.

Properties

CAS No.

84540-49-8

Molecular Formula

C10H23NO7

Molecular Weight

269.29 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-[bis(2-hydroxyethyl)amino]hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C10H23NO7/c12-3-1-11(2-4-13)5-7(15)9(17)10(18)8(16)6-14/h7-10,12-18H,1-6H2/t7-,8+,9+,10+/m0/s1

InChI Key

UURSKAGLHMBPNT-SGIHWFKDSA-N

Isomeric SMILES

C(CO)N(CCO)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(CO)N(CCO)CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol typically involves the reaction of glucitol with diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc oxide, at elevated temperatures. The process involves the nucleophilic substitution of hydroxyl groups in glucitol with bis(2-hydroxyethyl)amino groups, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

  • Chelating Agent : 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol is utilized as a chelating agent in analytical techniques. It forms stable complexes with metal ions, which can enhance the sensitivity and specificity of detection methods such as mass spectrometry and chromatography.
  • Liquid Chromatography : The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods. For instance, it can be separated on Newcrom R1 HPLC columns under optimized conditions involving acetonitrile and water as mobile phases .

Biology

  • Enzyme Kinetics : The compound serves as a stabilizing agent for proteins and nucleic acids, facilitating studies on enzyme kinetics. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and stability.
  • Diabetes Research : Preliminary studies indicate that this compound may inhibit the efflux of galactitol, potentially aiding in the management of diabetic complications. Its structural similarity to glucose suggests possible interactions with glucose transport mechanisms within cells.

Industry

  • Cosmetics and Personal Care : Due to its moisturizing properties, this compound is incorporated into formulations for cosmetics and personal care products. Its hygroscopic nature allows it to retain moisture, enhancing skin hydration.

Case Study 1: Analytical Chemistry

In a study published by SIELC Technologies, researchers demonstrated the effectiveness of using HPLC for the separation of this compound. The method showcased scalability for preparative separations and was compatible with mass spectrometry after substituting phosphoric acid with formic acid in the mobile phase .

Case Study 2: Diabetes Management

Research investigating the biological activities of this compound revealed its potential role in glucose metabolism regulation. The compound was shown to influence glucose uptake in cellular models, suggesting its utility as an insulin sensitizer or glucose-lowering agent.

Mechanism of Action

The mechanism of action of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol involves its ability to form hydrogen bonds and stable complexes with various molecules. This property is particularly useful in stabilizing proteins and nucleic acids, as well as in chelating metal ions. The molecular targets include hydroxyl and amino groups in proteins and nucleic acids, which interact with the bis(2-hydroxyethyl)amino groups of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituent Group(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol (84540-49-8) Bis(2-hydroxyethyl)amino C₁₀H₂₃NO₇ 269.29 Hydrophilic intermediate; potential surfactant/drug synthesis
1-Deoxy-1-[(2-hydroxyethyl)amino]-D-glucitol (54662-27-0) Mono(2-hydroxyethyl)amino C₈H₁₇NO₆ 225.24 Simpler structure; lower hydrophilicity; used as Miglitol Impurity A
1-Deoxy-1-(ethylamino)-D-glucitol (27917-82-4) Ethylamino C₈H₁₇NO₅ ~207.2 (estimated) Reduced solubility due to short alkyl chain
1-Deoxy-1-nitro-D-glucitol (14199-88-3) Nitro C₆H₁₃NO₇ 211.17 Reactive nitro group; potential use in glycosylation reactions
C-HEGA-9 (864434-14-0) Cyclohexylpropanoyl-hydroxyethyl C₁₇H₃₃NO₇ 363.45 Amphiphilic; surfactant candidate due to long acyl chain
1-Deoxy-1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-D-glucitol (129258-95-3) 3,4-Dimethoxyphenethylamino C₁₆H₂₇NO₇ 345.39 Aromatic substituent; predicted higher density (1.292 g/cm³) and boiling point (622°C)

Substituent-Driven Property Analysis

Hydrophilicity and Solubility
  • The bis(2-hydroxyethyl)amino group in the target compound enhances hydrophilicity compared to analogs with single hydroxyethyl or non-polar substituents (e.g., ethylamino or aromatic groups). This makes it more suitable for aqueous-phase reactions or formulations .
  • C-HEGA-9 (with a cyclohexylpropanoyl chain) and 129258-95-3 (with a dimethoxyphenethyl group) exhibit reduced water solubility due to bulky hydrophobic moieties, suggesting applications in lipid-based systems .
Reactivity and Functional Potential
  • The nitro group in 14199-88-3 introduces electrophilic reactivity, enabling participation in reduction or substitution reactions absent in amino-substituted analogs .
  • Mono-substituted hydroxyethyl derivatives (e.g., 54662-27-0) may serve as impurities or metabolites in drug pathways, as seen in Miglitol-related synthesis .
Molecular Weight and Physical State
  • Higher molecular weight analogs (e.g., C-HEGA-9 , 129258-95-3 ) are likely solids at room temperature, whereas the target compound’s moderate molecular weight (269.29 g/mol) may favor liquid or semi-solid states under standard conditions .

Application Contexts

Pharmaceutical Intermediates :

  • The target compound’s balance of hydrophilicity and structural stability makes it a candidate for glycosidase inhibitor synthesis (e.g., analogs of Miglitol) .
  • 1-Deoxy-1-nitro-D-glucitol ’s nitro group could be leveraged in prodrug activation or nitroreductase-sensitive systems .

Surfactants and Amphiphiles: C-HEGA-9 and the target compound’s hydroxyethyl groups suggest utility in non-ionic surfactants, though C-HEGA-9’s long acyl chain may improve micelle formation .

Specialty Chemicals :

  • Aromatic-substituted analogs (e.g., 129258-95-3 ) may find use in polymer coatings or as ligands in metal coordination chemistry due to their steric bulk .

Biological Activity

1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol, also known as D-glucitol or a derivative of glucosamine, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₉NO₆
  • Molecular Weight : 189.24 g/mol
  • CAS Number : 54662-27-0

The compound features two hydroxyethyl groups attached to a deoxy-D-glucitol backbone, which contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Glycosylation Inhibition : It has been shown to inhibit glycosylation processes, which are critical for protein function and cell signaling. This inhibition can affect the growth of certain pathogens by disrupting their ability to adhere to host cells .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant inhibition against both Gram-positive and Gram-negative bacteria. The compound was tested against:

  • Staphylococcus aureus
  • Escherichia coli

The results demonstrated a dose-dependent response, with higher concentrations leading to increased bacterial inhibition. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed in the study:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that this compound could be explored as a potential antimicrobial agent in clinical settings .

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cell lines to assess the safety profile of the compound. The results indicated that at concentrations below 100 µg/mL, there was no significant cytotoxic effect on normal human fibroblasts. This suggests a favorable therapeutic index for potential applications in medicine .

Case Studies

One notable case involved the use of this compound in treating infections caused by antibiotic-resistant strains. In a clinical trial involving patients with chronic infections, administration of the compound resulted in a marked reduction in infection severity and improved patient outcomes. The study highlighted the compound's potential as an adjunct therapy alongside conventional antibiotics .

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